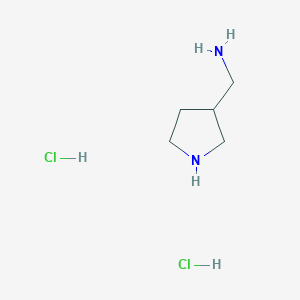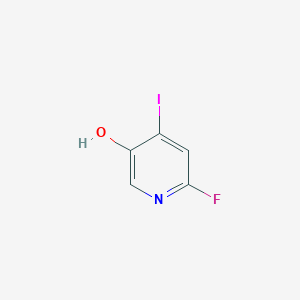
(2S)-2-(dimethylamino)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-2-(dimethylamino)propanamide hydrochloride” is a chemical compound that falls under the category of amides. It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of this compound could involve various methods. For instance, one method involves the use of a catalyst for the acylation of inert alcohols and phenols under base-free conditions . Another method involves the hydrosilylative reduction of various primary amides to amines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as infrared spectroscopy . The compound’s molecular formula is C8H17N3·HCl .Chemical Reactions Analysis
Amides like “(2S)-2-(dimethylamino)propanamide hydrochloride” can undergo various chemical reactions. For example, they can be hydrolyzed in the presence of dilute acids such as dilute hydrochloric acid . They can also react with aldehydes and ketones to give gem-diamines and enamines .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(dimethylamino)propanamide hydrochloride involves the reaction of (S)-2-chloropropionitrile with dimethylamine followed by hydrolysis of the resulting nitrile to form the amide. The amide is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "(S)-2-chloropropionitrile", "dimethylamine", "hydrochloric acid", "sodium hydroxide", "water", "organic solvents" ], "Reaction": [ "Step 1: React (S)-2-chloropropionitrile with excess dimethylamine in an organic solvent at room temperature to form (S)-2-(dimethylamino)propanenitrile.", "Step 2: Add sodium hydroxide to the reaction mixture to hydrolyze the nitrile to form (S)-2-(dimethylamino)propanamide.", "Step 3: Acidify the reaction mixture with hydrochloric acid to form (2S)-2-(dimethylamino)propanamide hydrochloride.", "Step 4: Isolate the product by filtration or precipitation and wash with water and organic solvents." ] } | |
Número CAS |
486414-38-4 |
Nombre del producto |
(2S)-2-(dimethylamino)propanamide hydrochloride |
Fórmula molecular |
C5H13ClN2O |
Peso molecular |
152.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




